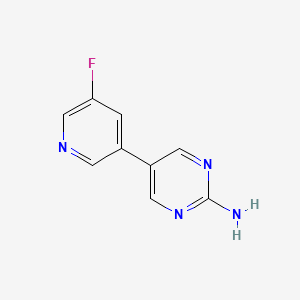

2-Amino-5-(5-fluoropiridin-3-il)pirimidina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(5-Fluoropyridin-3-yl)pyrimidin-2-amine is a heterocyclic compound that features both pyridine and pyrimidine rings, with a fluorine atom attached to the pyridine ring

Aplicaciones Científicas De Investigación

Scientific Research Applications

5-(5-Fluoropyridin-3-yl)pyrimidin-2-amine has been utilized in several scientific research domains, including:

-

Antimicrobial Activity :

- Studies have shown that derivatives of this compound exhibit significant antimicrobial properties. For example, a series of oxazolidinone derivatives containing the 5-fluoropyridine moiety demonstrated strong inhibitory effects against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL.

-

Antimalarial Activity :

- Research indicates that trisubstituted pyrimidines can effectively combat Plasmodium falciparum, the malaria-causing parasite. Compounds in this class exhibited nanomolar potency and reduced parasitemia by up to 96% in murine models.

- Cancer Research :

-

Enzyme Inhibition :

- The compound may inhibit key enzymes involved in cellular processes related to pathogen metabolism, which could be beneficial in developing new antimicrobial agents.

Antimicrobial and Antimalarial Activity

| Compound | Activity | MIC (µg/mL) | Target Pathogen |

|---|---|---|---|

| 5-(5-Fluoropyridin-3-yl)pyrimidin-2-amine | Antimicrobial | 0.25 | Gram-positive bacteria |

| Trisubstituted Pyrimidines | Antimalarial | - | Plasmodium falciparum |

Case Studies

-

Study on Antimicrobial Efficacy :

- A recent study demonstrated that novel oxazolidinone derivatives containing the 5-fluoropyridine moiety not only inhibited bacterial growth but also prevented biofilm formation, critical for treating chronic infections.

-

Antimalarial Drug Discovery :

- Another study focusing on optimizing a pyrimidine scaffold led to the identification of compounds with excellent pharmacokinetics and oral bioavailability in murine models, effective against both the erythrocytic stage of P. falciparum while showing low toxicity to mammalian cells.

Mecanismo De Acción

Target of Action

Similar compounds, such as 2-aminopyrimidine derivatives, have been reported to exhibit antitrypanosomal and antiplasmodial activities , suggesting potential targets could be enzymes or proteins involved in these pathogens’ life cycles.

Mode of Action

It is known that the compound can be synthesized through the selective fluorination of 4-substituted 2-aminopyrimidines . The resulting compound has been used in the synthesis of fluorinated imatinib base , a tyrosine kinase inhibitor used in cancer treatment.

Biochemical Pathways

Given its potential antitrypanosomal and antiplasmodial activities , it may interfere with essential biochemical pathways in these pathogens, such as DNA replication, protein synthesis, or metabolic processes.

Result of Action

Based on its potential antitrypanosomal and antiplasmodial activities , it may inhibit the growth or proliferation of these pathogens, leading to their eventual death.

Análisis Bioquímico

Biochemical Properties

5-(5-Fluoropyridin-3-yl)pyrimidin-2-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to bind to specific enzymes, potentially inhibiting or activating their functions. For instance, it may interact with kinases, which are enzymes that play a crucial role in cell signaling pathways. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to the compound’s overall biochemical activity .

Cellular Effects

The effects of 5-(5-Fluoropyridin-3-yl)pyrimidin-2-amine on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it may inhibit the proliferation of cancer cells by interfering with specific signaling pathways that are essential for cell growth and survival. Additionally, 5-(5-Fluoropyridin-3-yl)pyrimidin-2-amine can induce apoptosis, a process of programmed cell death, in certain cell types .

Molecular Mechanism

At the molecular level, 5-(5-Fluoropyridin-3-yl)pyrimidin-2-amine exerts its effects through various mechanisms. One of the primary mechanisms involves binding to target biomolecules, such as enzymes or receptors, leading to their inhibition or activation. This binding can result in changes in gene expression, enzyme activity, and cellular responses. For instance, the compound may inhibit a kinase enzyme by occupying its active site, thereby preventing substrate binding and subsequent phosphorylation events .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-(5-Fluoropyridin-3-yl)pyrimidin-2-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-(5-Fluoropyridin-3-yl)pyrimidin-2-amine remains stable under specific conditions, but it may degrade over time when exposed to light, heat, or certain chemical environments. Long-term exposure to the compound can lead to sustained inhibition of target enzymes and prolonged cellular effects .

Dosage Effects in Animal Models

The effects of 5-(5-Fluoropyridin-3-yl)pyrimidin-2-amine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation. At higher doses, it may cause toxic or adverse effects, including organ damage or systemic toxicity. Threshold effects are often observed, where a specific dosage range produces the desired therapeutic outcome without causing significant toxicity .

Metabolic Pathways

5-(5-Fluoropyridin-3-yl)pyrimidin-2-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes can alter the compound’s activity, stability, and excretion. Additionally, 5-(5-Fluoropyridin-3-yl)pyrimidin-2-amine may affect metabolic flux and metabolite levels within cells .

Transport and Distribution

Within cells and tissues, 5-(5-Fluoropyridin-3-yl)pyrimidin-2-amine is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its uptake and localization. The compound’s distribution can influence its accumulation in specific tissues or cellular compartments, affecting its overall activity and function. For example, it may preferentially accumulate in tumor tissues, enhancing its therapeutic efficacy .

Subcellular Localization

The subcellular localization of 5-(5-Fluoropyridin-3-yl)pyrimidin-2-amine is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA or nuclear proteins, influencing gene expression and cellular responses. The precise localization of the compound can determine its effectiveness in modulating cellular processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Fluoropyridin-3-yl)pyrimidin-2-amine typically involves the selective fluorination of 2-aminopyrimidines. One method involves the use of Selectfluor in the presence of silver carbonate (Ag2CO3) to achieve high regioselectivity and yield . Another approach includes the reaction of 2-chloro-5-fluoropyrimidine with various amines in the presence of potassium carbonate (K2CO3) to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. The use of efficient fluorinating agents and catalysts would be crucial for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

5-(5-Fluoropyridin-3-yl)pyrimidin-2-amine can undergo various types of chemical reactions, including:

Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used in substitution reactions.

Oxidation/Reduction: Common oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride) may be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the fluorine atom.

Comparación Con Compuestos Similares

Similar Compounds

5-Fluoro-2-aminopyrimidine: Shares the pyrimidine core with a fluorine atom at a different position.

2-Chloro-5-fluoropyrimidine: Another fluorinated pyrimidine derivative with different reactivity and applications.

Uniqueness

5-(5-Fluoropyridin-3-yl)pyrimidin-2-amine is unique due to the presence of both pyridine and pyrimidine rings, which confer distinct electronic and steric properties. This dual-ring structure enhances its versatility in various chemical reactions and applications.

Actividad Biológica

5-(5-Fluoropyridin-3-yl)pyrimidin-2-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

5-(5-Fluoropyridin-3-yl)pyrimidin-2-amine possesses a unique structure that contributes to its biological activity. The presence of the fluorine atom in the pyridine ring enhances lipophilicity, potentially improving membrane permeability and bioavailability. The molecular formula is C9H8FN3, with a molecular weight of approximately 179.18 g/mol.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives related to 5-(5-Fluoropyridin-3-yl)pyrimidin-2-amine. For instance, novel derivatives have shown significant antibacterial activity against Gram-positive bacteria, outperforming standard antibiotics like linezolid. One study reported a minimum inhibitory concentration (MIC) of 0.25 µg/mL for a derivative that includes this structure, indicating a strong potential for development as an antibacterial agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that derivatives can induce apoptosis in cancer cells, particularly through mechanisms involving cyclin-dependent kinase inhibition. A study found that specific analogs demonstrated potent activity against various cancer cell lines, suggesting their potential as therapeutic agents in oncology .

The biological activity of 5-(5-Fluoropyridin-3-yl)pyrimidin-2-amine is believed to be mediated through several mechanisms:

- Enzyme Inhibition : Many studies suggest that the compound can inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Biofilm Disruption : Some derivatives have been shown to disrupt biofilm formation in bacteria, which is crucial for treating chronic infections.

- Apoptosis Induction : The ability to trigger apoptotic pathways in cancer cells has been linked to their structural features, particularly the presence of the pyrimidine moiety.

Table 1: Summary of Biological Activities

Detailed Research Findings

- Antimicrobial Efficacy : A series of compounds derived from 5-(5-Fluoropyridin-3-yl)pyrimidin-2-amine were evaluated for their antibacterial properties. One derivative exhibited an MIC significantly lower than that of established antibiotics, indicating its potential as a new therapeutic agent .

- Cancer Cell Studies : In vitro studies demonstrated that certain analogs could inhibit the growth of cancer cells by inducing apoptosis through cyclin-dependent kinase pathways, highlighting their potential role in cancer therapy .

- Mechanistic Insights : Molecular docking studies have elucidated the binding modes of these compounds with target enzymes, providing insights into their mechanisms of action and guiding further optimization .

Propiedades

IUPAC Name |

5-(5-fluoropyridin-3-yl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN4/c10-8-1-6(2-12-5-8)7-3-13-9(11)14-4-7/h1-5H,(H2,11,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIVQFAOYFKIQEM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1F)C2=CN=C(N=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.